(2-Cyclobutylpyridin-4-yl)boronic acid

Description

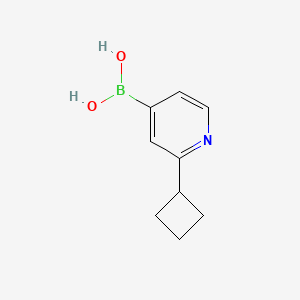

(2-Cyclobutylpyridin-4-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted at the 2-position with a cyclobutyl group and at the 4-position with a boronic acid (-B(OH)₂) moiety. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, drug development, and sensor technologies due to their ability to form reversible covalent bonds with diols and other nucleophiles .

Properties

Molecular Formula |

C9H12BNO2 |

|---|---|

Molecular Weight |

177.01 g/mol |

IUPAC Name |

(2-cyclobutylpyridin-4-yl)boronic acid |

InChI |

InChI=1S/C9H12BNO2/c12-10(13)8-4-5-11-9(6-8)7-2-1-3-7/h4-7,12-13H,1-3H2 |

InChI Key |

POUXLWGABDLNFJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NC=C1)C2CCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclobutylpyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: (2-Cyclobutylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often occurring under acidic conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium acetate or potassium phosphate.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).

Major Products:

Biaryls: Formed in Suzuki–Miyaura coupling reactions.

Substituted Alkenes: Another product of Suzuki–Miyaura coupling.

Hydrocarbons: Formed in protodeboronation reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Discovery and Development

Boron-containing compounds, including (2-Cyclobutylpyridin-4-yl)boronic acid, have shown significant promise in drug discovery. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in the design of protease inhibitors and other therapeutic agents. For instance, they have been utilized in the development of drugs targeting cancer and infectious diseases due to their unique biochemical interactions .

2. Proteasome Inhibition

The compound is being investigated as a potential proteasome inhibitor, similar to bortezomib, which is used in treating multiple myeloma. The structural modifications introduced by the cyclobutyl group may enhance selectivity and efficacy against specific targets within cancer cells .

3. Antimicrobial Activity

Research indicates that boronic acids can exhibit antimicrobial properties. The modification of traditional antibiotics with boronic acid motifs has been shown to improve their effectiveness against resistant strains of bacteria . This suggests that this compound could be explored as a scaffold for developing new antimicrobial agents.

Material Science Applications

1. Polymer Chemistry

this compound is also being studied for its role in the synthesis of boronic acid-containing polymers. These polymers can exhibit unique properties such as stimuli-responsiveness and selective binding capabilities, making them suitable for applications in drug delivery systems and biosensors .

2. Sensor Development

The compound's ability to interact with various biomolecules positions it as a candidate for developing sensors that can detect specific analytes through changes in fluorescence or conductivity. This application is particularly relevant in biomedical diagnostics .

Case Study 1: Synthesis of Boronic Acid Polymers

In a study focusing on the synthesis of boronic acid-containing polymers, researchers demonstrated how this compound could be incorporated into polymer matrices to enhance drug delivery profiles. The resulting materials showed improved stability and controlled release characteristics compared to conventional systems .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of boronic acids included this compound as a lead compound. The study found that derivatives of this compound exhibited significant activity against several resistant bacterial strains, highlighting its potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of (2-Cyclobutylpyridin-4-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

In biological systems, boronic acids can inhibit enzymes by forming covalent bonds with active site serines, disrupting the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Key structural analogs include:

Key Findings :

Acidity (pKa) and Reactivity

- pKa Trends : Boronic acid acidity is critical for applications in dynamic combinatorial chemistry (DCC) and drug design. Substituents like electron-withdrawing groups (Cl, F) lower pKa, while electron-donating groups (CH₃) raise it. For example:

- Implications for (2-Cyclobutylpyridin-4-yl)boronic Acid : The cyclobutyl group’s inductive effects may lower pKa closer to physiological pH (~7.4), improving suitability for biomedical applications compared to 4-MCPBA .

Anticancer Potential:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer cells .

- Boronic acid arylidene heterocycles show anti-glioblastoma activity, with potency influenced by substituent hydrophobicity and steric bulk .

- Inference for Cyclobutyl Derivative : The cyclobutyl group’s hydrophobicity may enhance cell membrane penetration, while its rigidity could improve target selectivity compared to planar aryl groups .

Enzyme Inhibition:

- (2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl)boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A .

- Selectivity : Boronic acids with bulky substituents (e.g., cyclobutyl) may exhibit enhanced specificity for proteasomes or HDACs by fitting into hydrophobic enzyme pockets .

Biological Activity

(2-Cyclobutylpyridin-4-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a pyridine ring substituted with a cyclobutyl group and a boronic acid functional group, which endows it with unique chemical properties that facilitate various biological interactions.

- Molecular Formula : CHBNO

- Molecular Weight : 177.00808 g/mol

- CAS Number : 2225176-13-4

The boronic acid moiety allows this compound to engage in reversible covalent bonding with diols, making it particularly useful in biochemical applications involving carbohydrates and enzyme inhibition.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Boronic acids are known to form covalent bonds with serine residues at the active sites of various enzymes, effectively inhibiting their function. This mechanism is critical in the context of proteasome inhibition, where the accumulation of regulatory proteins can lead to altered cell cycle progression and apoptosis.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties through its ability to inhibit proteasome activity. By preventing the degradation of pro-apoptotic factors, this compound can enhance apoptosis in cancer cells. Studies have shown that boronic acids can serve as potent inhibitors in cancer therapies, particularly in targeting multiple myeloma through compounds like bortezomib, which has similar mechanisms of action .

Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral activities. The ability to disrupt enzyme functions can interfere with bacterial metabolism and viral replication processes. For instance, certain derivatives have shown promise against antibiotic-resistant strains due to their unique binding mechanisms .

Inhibition Studies

A study conducted on various boronic acid derivatives demonstrated that this compound exhibited significant inhibition against specific proteasome subunits. The binding affinity was assessed using isothermal titration calorimetry, revealing a strong interaction indicative of its potential therapeutic efficacy.

Structural Analog Comparison

Comparative studies with structurally similar compounds such as (2-Cyclohexylpyridin-4-yl)boronic acid and (2-Cyclopropylpyridin-4-yl)boronic acid have highlighted the unique steric and electronic properties conferred by the cyclobutyl substitution. These studies suggest that such modifications can enhance selectivity and potency against targeted enzymes .

Applications in Medicinal Chemistry

The versatility of this compound extends beyond anticancer applications. Its use in:

- Suzuki-Miyaura Coupling Reactions : As a building block for synthesizing complex organic molecules.

- Sensor Development : For detecting biomolecules through its ability to interact with sugars.

These applications underscore its significance in both synthetic and applied chemistry contexts .

Summary Table of Biological Activities

Q & A

Q. What are the key considerations for synthesizing (2-Cyclobutylpyridin-4-yl)boronic acid to ensure purity and yield?

Synthesis of boronic acids often involves challenges in purification and stability. For aromatic boronic acids like this compound, Miyaura borylation or cross-coupling reactions are common. Key steps include:

- Protection of reactive sites : The pyridine nitrogen may require protection to prevent side reactions during boronic acid introduction.

- Purification : Boronic acids are prone to protodeboronation; silica gel chromatography under neutral conditions or recrystallization in non-acidic solvents (e.g., THF/hexane) is recommended .

- Stability assessment : Monitor degradation via LC-MS/MS, particularly for trace impurities like deboronated byproducts .

Q. How can non-specific interactions be minimized when studying boronic acid-diol binding in glycoprotein capture systems?

Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Mitigation strategies include:

- Buffer optimization : Use high-pH borate buffers (pH 8.5–9.5) to enhance reversible esterification while minimizing non-specific protein adsorption .

- Surface engineering : Dextran-coated substrates (e.g., carboxymethyl dextran) reduce hydrophobic interactions .

- Competitive elution : Introduce free diols (e.g., sorbitol) to displace weakly bound glycoproteins .

Q. What analytical methods are suitable for quantifying trace boronic acid impurities in drug substances?

LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high sensitivity (detection limits <1 ppm). Key parameters:

- Ionization : Electrospray ionization (ESI) in negative mode for underivatized boronic acids.

- Column selection : C18 columns with trifluoroacetic acid (TFA) as an ion-pairing agent improve retention .

- Validation : Follow ICH guidelines for linearity (R² >0.99), accuracy (90–110%), and precision (%RSD <5) .

Advanced Research Questions

Q. How does structural modification of this compound influence its binding kinetics with diols in physiological conditions?

Kinetic studies using stopped-flow fluorescence reveal:

- Binding rates : kon values for arylboronic acids with fructose (~10³ M⁻¹s⁻¹) exceed those with glucose (~10² M⁻¹s⁻¹), driven by diol geometry .

- pH dependence : Binding is enhanced at alkaline pH (pKa of boronic acid ~8.5), but cyclobutyl groups may sterically hinder diol access, requiring optimization .

- Thermodynamic vs. kinetic control : For real-time sensing (e.g., glucose monitoring), prioritize boronic acids with fast kon (e.g., meta-substituted arylboronic acids) .

Q. What design strategies improve the therapeutic efficacy of boronic acid-containing anticancer agents?

Case studies from approved drugs (e.g., Bortezomib) suggest:

- Targeted covalent binding : Boronic acid acts as a reversible electrophile, forming stable tetrahedral intermediates with proteasomal threonine residues .

- Bioisosteric replacement : Replace labile functional groups (e.g., aldehydes) with boronic acids to enhance metabolic stability .

- Structure-activity relationships (SAR) : In phenstatin analogues, substituting hydroxyl groups with boronic acids improved tubulin polymerization inhibition (IC50 ~21 µM) .

Q. Can boronic acid-functionalized polymers enable selective glycoproteome analysis in microfluidic systems?

Yes, but challenges remain:

- Surface density : Optimal boronic acid density (~10–15 µmol/cm²) balances binding capacity and steric hindrance .

- Dynamic range : Use gradient elution (pH 7.4 → 9.5 + 0.1 M sorbitol) to release tightly bound glycoproteins (e.g., RNase B) .

- Interference mitigation : Coating with zwitterionic polymers (e.g., poly(sulfobetaine)) reduces non-specific adsorption .

Q. How do thermal degradation pathways of aromatic boronic acids inform their use in flame-retardant materials?

Thermogravimetric analysis (TGA) shows:

- Decomposition onset : ~250–300°C for arylboronic acids, forming boron-oxygen networks that char and inhibit combustion .

- Functional group effects : Electron-withdrawing groups (e.g., -NO₂) lower thermal stability, while bulky substituents (e.g., cyclobutyl) delay degradation .

- Synergistic additives : Combine with phosphorus-based retardants to enhance char yield (>30%) .

Methodological Considerations

Q. What computational tools predict mutagenic risks of boronic acid impurities in pharmaceuticals?

Q. How can automated synthesis platforms accelerate exploration of boronic acid chemical space?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.